molecular formula C18H28N2O4S B2421140 4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate CAS No. 1820598-57-9

4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

Cat. No. B2421140
CAS RN: 1820598-57-9
M. Wt: 368.49
InChI Key: WDPJTJAGOLEPPX-QLYHWAPBSA-N
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Description

4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
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Scientific Research Applications

Dye and Pigment Applications

The compound is part of a class of conjugated buta-1,3-dienes substituted with a heterocyclic group. It has potential applications as dyes and pigments due to its long-range conjugated systems. The compound's three-dimensional structures and characteristics were studied using NMR analysis, mass spectroscopy, and X-ray crystal structure analysis. Quantum chemical calculations were also utilized to study the conjugation plane and stability of these compounds (Liu, Song, & Yan, 2014).

Antitumor Activity

A related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was synthesized and exhibited antitumor activity against the Hela cell line. Its crystal structure was determined by single-crystal X-ray diffraction, and the compound displayed good antitumor activity with an IC50 value of 26 µM (Ye Jiao et al., 2015).

Material Synthesis

The compound is involved in the synthesis of new materials, such as different 2,5-bis(tetrazol-5-yl)-disubstituted five-membered heterocycles (e.g., thiophenes, pyrroles, furans), and in creating tetrazole-containing monomers for the synthesis of new types of electroconductive and high energetic polymers (Belousov & Zuraev, 2019).

Synthetic Method Optimization

A novel synthetic method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives was optimized. This synthesis involves a highly selective cyclization and can be carried out without column chromatography purification, showing high selectivity controlled by lithium coordination and steric hindrance caused by the tert-butyl ester (Nishio, Uchiyama, Kito, & Nakahira, 2011).

properties

IUPAC Name

4-O-tert-butyl 2-O-methyl (2R,5S)-2-(2-methylpropyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-11(2)9-18(16(22)23-6)10-12(15(21)24-17(3,4)5)13(20-18)14-19-7-8-25-14/h7-8,11-13,20H,9-10H2,1-6H3/t12?,13-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPJTJAGOLEPPX-QLYHWAPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CC(C(N1)C2=NC=CS2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@]1(CC([C@H](N1)C2=NC=CS2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl) 2-methyl (2R,5S)-2-isobutyl-5-(1,3-thiazol-2-yl)tetrahydro-1H-pyrrole-2,4-dicarboxylate

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